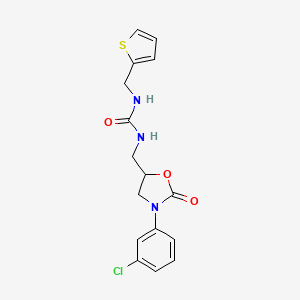![molecular formula C19H20F3N5O2 B2703975 2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176070-33-8](/img/structure/B2703975.png)
2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse biological activities and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of such compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrimidine ring. Trifluoromethyl groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- Description : The compound ethyl (2Z)-morpholin-4-yl { [2- (trifluoromethyl)phenyl]hydrazono}acetate is used in proteomics research . Its molecular formula is C15H18F3N3O3 .
- Compound : 2- (1H-indazol-4-yl)-6- (4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3,2-d]pyrimidine (GDC-0941) is a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for cancer treatment .
- Compound : 3- [4- (Morpholin-4-yl)-7H-pyrrolo [2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) is a highly potent, selective, brain-penetrant LRRK2 kinase inhibitor .
Proteomics Research
Cancer Treatment
Neurodegenerative Diseases
Medicinal Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)27-7-1-2-13-12-23-17(25-16(13)27)26-8-10-29-11-9-26/h3-6,12H,1-2,7-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSCDGKEGQRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2703893.png)
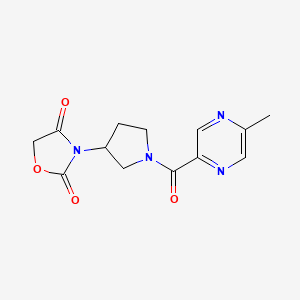
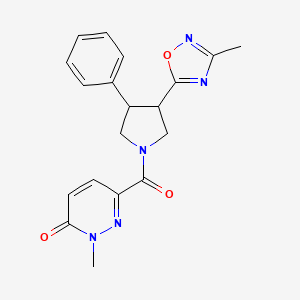
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)
![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)
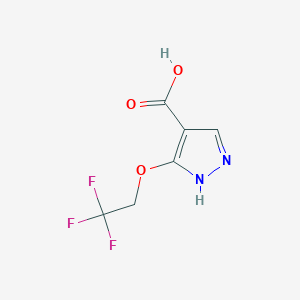
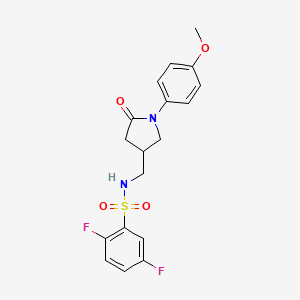
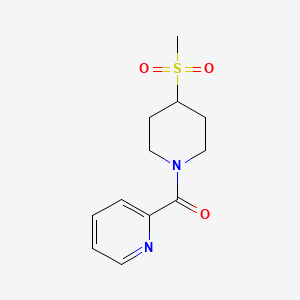
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
